1-[(3-Chlorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Description
1-[(3-Chlorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine is a piperazine derivative featuring two distinct aromatic substituents: a 3-chlorobenzyl group at the N1 position and a 2,4,5-trimethoxybenzyl group at the N4 position. This compound is structurally characterized by:
- A piperazine core enabling conformational flexibility.
- Electron-withdrawing (chlorine) and electron-donating (methoxy) groups on the aryl rings, which influence electronic properties and binding interactions.
- Potential applications in medicinal chemistry due to structural similarities with antihistamines (e.g., buclizine, meclizine) and vasodilators (e.g., lomerizine) .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O3/c1-25-19-13-21(27-3)20(26-2)12-17(19)15-24-9-7-23(8-10-24)14-16-5-4-6-18(22)11-16/h4-6,11-13H,7-10,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANSYNWAIYRBPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)CC3=CC(=CC=C3)Cl)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360567 | |
| Record name | 1-[(3-chlorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5873-88-1 | |
| Record name | 1-[(3-chlorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Chlorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine typically involves the reaction of 1-(3-chlorophenyl)methylpiperazine with 2,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Chlorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antidepressant Activity
Research indicates that piperazine derivatives exhibit significant antidepressant effects. The structure of 1-[(3-Chlorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine suggests potential interactions with serotonin and dopamine receptors, which are critical targets in the treatment of depression. Studies have shown that similar compounds can enhance serotonergic neurotransmission, leading to improved mood and cognitive function .
Antiviral Properties
Recent investigations into piperazine derivatives have revealed antiviral activities against various pathogens. The unique structural features of 1-[(3-Chlorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine may enhance its efficacy against viral infections by interfering with viral replication processes. Preliminary studies suggest that modifications in the piperazine scaffold can lead to improved antiviral potency .
Anticancer Potential
The compound's ability to inhibit tumor growth has been a focal point in cancer research. In vitro studies have demonstrated that piperazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of pro-apoptotic pathways. The presence of chlorophenyl and trimethoxyphenyl groups may further enhance its anticancer properties by facilitating interactions with specific cellular targets .
General Synthetic Approaches
The synthesis of 1-[(3-Chlorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine typically involves:
- Formation of the Piperazine Ring : Utilizing appropriate amines and carbonyl compounds.
- Substitution Reactions : Introducing chlorophenyl and trimethoxyphenyl groups through nucleophilic substitution or coupling reactions.
Case Study: Synthesis Optimization
A study focused on optimizing the synthesis of similar piperazine derivatives highlighted the importance of reaction conditions such as temperature, solvent choice, and catalyst presence. By fine-tuning these parameters, researchers achieved higher yields and purities for compounds with potential therapeutic applications .
Study 1: Antidepressant Efficacy
In a double-blind study involving patients with major depressive disorder, a derivative of 1-[(3-Chlorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine was administered over a six-week period. Results indicated a significant reduction in depressive symptoms compared to placebo controls, suggesting robust antidepressant activity attributable to the compound's pharmacological profile .
Study 2: Antiviral Activity Assessment
A recent investigation evaluated the antiviral efficacy of several piperazine derivatives against influenza virus. The study found that compounds structurally related to 1-[(3-Chlorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine exhibited notable inhibition of viral replication in vitro. This underscores the potential for further development as antiviral agents .
Mechanism of Action
The mechanism of action of 1-[(3-Chlorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes. The compound may modulate the activity of these targets, leading to its observed biological effects. Further research is needed to elucidate the specific pathways and molecular interactions involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to structurally related piperazine derivatives, focusing on substituent effects, physicochemical properties, and pharmacological relevance.
Table 1: Key Structural Analogs and Properties
Key Observations:
Melting Points: Analogs with para-substituted chlorophenyl groups (e.g., Analog 21, ) exhibit higher melting points (117–118°C) than ortho/meta-substituted derivatives, likely due to enhanced crystallinity.
Electronic Modulation :
- The 3-chlorobenzyl group provides electron withdrawal, while the trimethoxybenzyl group donates electrons. This dual effect may optimize receptor binding compared to analogs with uniform electronic profiles (e.g., fluorinated lomerizine ).
Pharmacological Relevance: Lomerizine (), a fluorinated analog with a 2,3,4-trimethoxybenzyl group, is a clinically used cerebral vasodilator. The target compound’s 2,4,5-trimethoxy substitution may alter metabolic stability or target selectivity. Flunarizine (), another fluorinated piperazine, undergoes cytochrome P450-mediated metabolism, suggesting that the target compound’s chloro and methoxy groups may influence similar pathways.
Key Notes:
- The target compound’s synthesis likely parallels lomerizine (), involving sequential N-alkylation of piperazine with chlorobenzyl and trimethoxybenzyl halides.
- Chlorophenyl-substituted analogs (e.g., ) are synthesized via nucleophilic substitution or reductive amination, with yields varying by substituent bulk (43–72%) .
Biological Activity
1-[(3-Chlorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer effects, enzyme inhibition, and overall therapeutic potential.
Chemical Structure
The compound is characterized by the following structural formula:
Biological Activity Overview
1-[(3-Chlorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine exhibits various biological activities that can be summarized as follows:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor cell proliferation.
- Enzyme Inhibition : It has been evaluated for its potential to inhibit enzymes such as acetylcholinesterase (AChE).
- Antibacterial Properties : Some derivatives of piperazine compounds show promising antibacterial activity.
Anticancer Activity
Recent research has highlighted the anticancer potential of related compounds in the piperazine family. Notably, compounds with similar structural features were evaluated in the NCI-60 cell line screening:
| Compound | Cell Line | GI Value (%) at 10 μM |
|---|---|---|
| 4a | HCT-116 | 40.87 |
| 4b | HOP-92 | 86.28 |
| 4h | SK-BR-3 | 46.14 |
These findings suggest that compounds with similar piperazine structures may exert significant cytostatic effects on cancer cells .
Enzyme Inhibition Studies
The compound's ability to inhibit AChE has been investigated due to its implications in neurodegenerative diseases. In vitro studies demonstrate that piperazine derivatives can effectively inhibit AChE activity, which is crucial for therapeutic applications in conditions like Alzheimer's disease .
Antibacterial Activity
Compounds related to 1-[(3-Chlorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine have shown varying degrees of antibacterial activity against several strains of bacteria. The synthesized derivatives were tested against:
- Staphylococcus aureus
- Escherichia coli
Results indicated a significant reduction in bacterial growth at specific concentrations, confirming the potential of these compounds as antibacterial agents .
Case Studies and Research Findings
Several studies have documented the biological activities of piperazine derivatives:
- Study on Anticancer Properties : A study published in Medicina reported that certain piperazine derivatives exhibited potent antiproliferative effects across multiple cancer cell lines .
- Enzyme Inhibition Research : A review highlighted the enzyme inhibitory activities of piperazine compounds, emphasizing their role in treating conditions related to enzyme dysregulation .
- Antibacterial Efficacy : Research demonstrated that piperazine derivatives could serve as effective antibacterial agents, particularly against resistant strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
